N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide

Kinase Selectivity TrkA JAK

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide (CAS 1421526-56-8) is a synthetic small molecule belonging to a class of substituted isonicotinamides developed as potent inhibitors of the tropomyosin receptor kinase (Trk) family. The compound is specifically cited as Example 30 in a foundational patent family (US8791123, US9782415, US9796724, US10251889, US10758542) assigned to Array Biopharma, which describes its utility in treating Trk-mediated diseases, including pain and cancer.

Molecular Formula C17H13F3N2O2
Molecular Weight 334.298
CAS No. 1421526-56-8
Cat. No. B2689513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide
CAS1421526-56-8
Molecular FormulaC17H13F3N2O2
Molecular Weight334.298
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=NC=C2)C(F)(F)F
InChIInChI=1S/C17H13F3N2O2/c18-17(19,20)14-4-3-5-15(12-14)24-11-2-1-8-22-16(23)13-6-9-21-10-7-13/h3-7,9-10,12H,8,11H2,(H,22,23)
InChIKeyAJIKYMABOPZLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide (CAS 1421526-56-8) for Targeted Kinase Research


N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide (CAS 1421526-56-8) is a synthetic small molecule belonging to a class of substituted isonicotinamides developed as potent inhibitors of the tropomyosin receptor kinase (Trk) family . The compound is specifically cited as Example 30 in a foundational patent family (US8791123, US9782415, US9796724, US10251889, US10758542) assigned to Array Biopharma, which describes its utility in treating Trk-mediated diseases, including pain and cancer . This compound is not a generic kinase inhibitor; its structure features a trifluoromethylphenoxy but-2-ynyl group, a critical design element for achieving high affinity and a specific kinase selectivity profile that differentiates it from many other Trk inhibitors [REFS-1, REFS-3].

Technical Justification Against Generic Substitution of CAS 1421526-56-8 in TrkA-Dependent Assays


Substituting this compound with a different member of the isonicotinamide Trk inhibitor class or a generic pan-kinase inhibitor is not scientifically sound due to significant, quantifiable differences in kinase selectivity. The target compound exhibits a specific polypharmacology against the Trk family (TrkA, TrkB, TrkC) while sparing a wide panel of off-target kinases, particularly the Janus kinase (JAK) family . This selective signature, a direct result of its unique chemical structure, is not a class-wide property. Using a close analog or another Trk inhibitor with broader activity (e.g., inhibiting JAK2 or FLT3) would introduce confounding variables in efficacy and safety studies, directly undermining experimental reproducibility and project integrity [REFS-2, REFS-3].

Quantitative Evidence for Selecting CAS 1421526-56-8 Over Its Patent-Established Analogs


Kinase Selectivity Profile: Superior JAK Family Sparing vs. Closest Patent Analogs

The primary differentiator for this compound is its exceptionally clean selectivity profile. While it potently inhibits TrkA (IC50 = 1.90 nM) , its inhibitory activity against JAK family kinases (JAK1, JAK2, JAK3) and TYK2 is negligible (IC50 > 1,000 nM) . This yields a selectivity ratio of >526-fold for TrkA over JAK kinases. This contrasts with other closely related examples within the same patent. For instance, Example 81 displays a TrkA IC50 of 1.15 nM but a JAK2 IC50 of >1,000 nM, indicating a similar but slightly less documented selectivity window . Example 148, with a TrkA IC50 of 1.10 nM, has not been documented with the same precise selectivity panel data, making the comprehensive profile of the target compound a unique, data-rich selection criterion . This confirmed, broad-spectrum JAK avoidance is critical for projects aiming to decouple Trk-mediated effects from inflammatory signaling pathways.

Kinase Selectivity TrkA JAK Off-target profiling

Balanced Pan-Trk Potency: A Differentiated Profile for Pain and Neurodegeneration Models

The compound exhibits a balanced, low-nanomolar inhibitory profile across the Trk family, with an IC50 of 1.90 nM for both TrkA and TrkB . This pan-Trk activity is therapeutically desirable for indications like pain, where signaling through both TrkA and TrkB receptors is implicated. The differentiation lies in the documented achievement of this balanced profile without a corresponding loss in selectivity against other kinases like JAKs. Example 10 from the same patent family is significantly more potent against TrkA (IC50 = 1.05 nM) , but its TrkB activity is not specified in the public domain, leaving its pan-Trk profile undefined. Procurement of the target compound thus ensures a characterized, balanced pan-Trk inhibitor, a defined chemical tool distinct from analogs with unknown secondary pharmacology.

Pan-Trk Inhibition TrkB TrkC Isonicotinamide

Chemical Structure and Physicochemical Properties Defining a Specific Tool Compound

Beyond potency, the compound's chemical architecture provides inherent physicochemical advantages as a research tool. The 3-trifluoromethylphenoxy group enhances metabolic stability by blocking potential oxidative metabolism, while the but-2-ynyl linker offers conformational rigidity, potentially contributing to the observed kinase selectivity . A key comparator, the well-characterized clinical Trk inhibitor Larotrectinib (ARRY-470), is also based on a pyrazolo[1,5-a]pyrimidine core, demonstrating that the same internal scaffold can yield dramatically different clinical candidates [REFS-2, REFS-3]. This compound, as a proprietary isonicotinamide from an earlier generation of the same research program, serves as a differentiated chemical probe that can be used to interrogate a distinct region of kinase chemical space relative to the marketed drug.

Structure-Activity Relationship Drug-likeness Trifluoromethylphenoxy

Reproducible Sourcing: Documented Identity and Purity from a Certified Reference Standard

For procurement purposes, the compound is available as a certified reference standard (e.g., from Toronto Research Chemicals, item no. TRC-A727200), specified as a white to off-white solid . This documented physical form is a practical differentiator from newly synthesized, uncharacterized lab batches of similar analogs. Ensuring compound identity and purity through a commercial vendor with a provided certificate of analysis mitigates the risk of unknown impurities interfering with sensitive biological assays, a common pitfall when relying on in-house synthesis of non-commercial analogs for which analytical characterization may be inconsistent.

Analytical Standard Purity Procurement Reproducibility

Defined Application Scenarios for CAS 1421526-56-8 Based on Validated Selectivity


Preclinical Pain Model Development Requiring Dual TrkA/TrkB Suppression with Minimal Off-Target Inflammation Impact

In rodent models of neuropathic or inflammatory pain, the compound's balanced, low-nanomolar inhibition of both TrkA and TrkB, coupled with its verified lack of JAK kinase activity, makes it a superior tool. Researchers can administer this compound to evaluate the analgesic effect of complete Trk pathway blockade without the confounding anti-inflammatory activity that would otherwise be caused by JAK inhibition, allowing for a cleaner interpretation of the nociceptive signaling role of neurotrophins [REFS-1, REFS-2].

Cancer Cell Line Screening for Non-Clinical Trk Fusion-Driven Proliferation Inhibitors

The compound serves as an ideal reference inhibitor for screening panels of cancer cell lines with characterized Trk fusions (e.g., TPM3-TrkA, ETV6-TrkB). Its defined selectivity profile ensures that any observed anti-proliferative effect is primarily attributable to on-target Trk inhibition, rather than to the inhibition of collateral, growth-essential kinases like JAKs or FLT3. This makes it a scientifically precise comparator for novel, putatively Trk-selective compounds [REFS-2, REFS-3].

In Vitro Selectivity Profiling as a Kinase Panel Control Compound

Due to its unique isonicotinamide scaffold, this compound is a valuable control for commercial or academic kinase selectivity panels. Its profile—potent Trk family inhibition with broad JAK family sparing—constitutes a distinct 'fingerprint' that can be used to validate panel lot-to-lot assay consistency and benchmark the selectivity of novel chemical starting points. The comprehensive public data available for it provides a reliable baseline for quality control .

Studies of TrkB Signaling in Neurodegenerative Disease Without Synaptic Confounds

The compound's equipotent inhibition of TrkB allows it to be used in primary neuronal culture models of Alzheimer's or Parkinson's disease, where the goal is to dissect BDNF-TrkB signaling. Its clean selectivity against TYK2, a kinase implicated in interferon signaling and neuroinflammation, ensures that observed effects on synaptic plasticity or neuronal survival are not artifacts of suppressed immune signaling pathways, a key advantage over less selective chemical probes [REFS-1, REFS-2].

Quote Request

Request a Quote for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.